molecular formula C11H6BrN B3367943 1-Bromo-2-cyanonaphthalene CAS No. 20176-08-3

1-Bromo-2-cyanonaphthalene

Cat. No.: B3367943
CAS No.: 20176-08-3
M. Wt: 232.08 g/mol
InChI Key: KNYICIQRDGHINZ-UHFFFAOYSA-N
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Description

1-Bromo-2-cyanonaphthalene is an organic compound with the molecular formula C11H6BrN It is a derivative of naphthalene, where a bromine atom and a cyano group are substituted at the 1 and 2 positions, respectively

Preparation Methods

The synthesis of 1-Bromo-2-cyanonaphthalene typically involves the bromination of 2-cyanonaphthalene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-2-cyanonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-cyanonaphthalene with a methoxy group at the 1 position .

Scientific Research Applications

1-Bromo-2-cyanonaphthalene has several applications in scientific research:

Comparison with Similar Compounds

1-Bromo-2-cyanonaphthalene can be compared to other similar compounds such as:

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-bromonaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYICIQRDGHINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562725
Record name 1-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20176-08-3
Record name 1-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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